

physical and chemical properties of 5-Methoxypyrimidine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187

[Get Quote](#)

An In-depth Technical Guide to 5-Methoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **5-Methoxypyrimidine-2-carbaldehyde**. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide combines confirmed information from suppliers with theoretical knowledge and data from analogous compounds to offer a robust resource for research and development.

Core Chemical Information

5-Methoxypyrimidine-2-carbaldehyde is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and materials science.^{[1][2]} The presence of the methoxy and aldehyde functional groups on the pyrimidine ring suggests its utility as a versatile building block in organic synthesis.

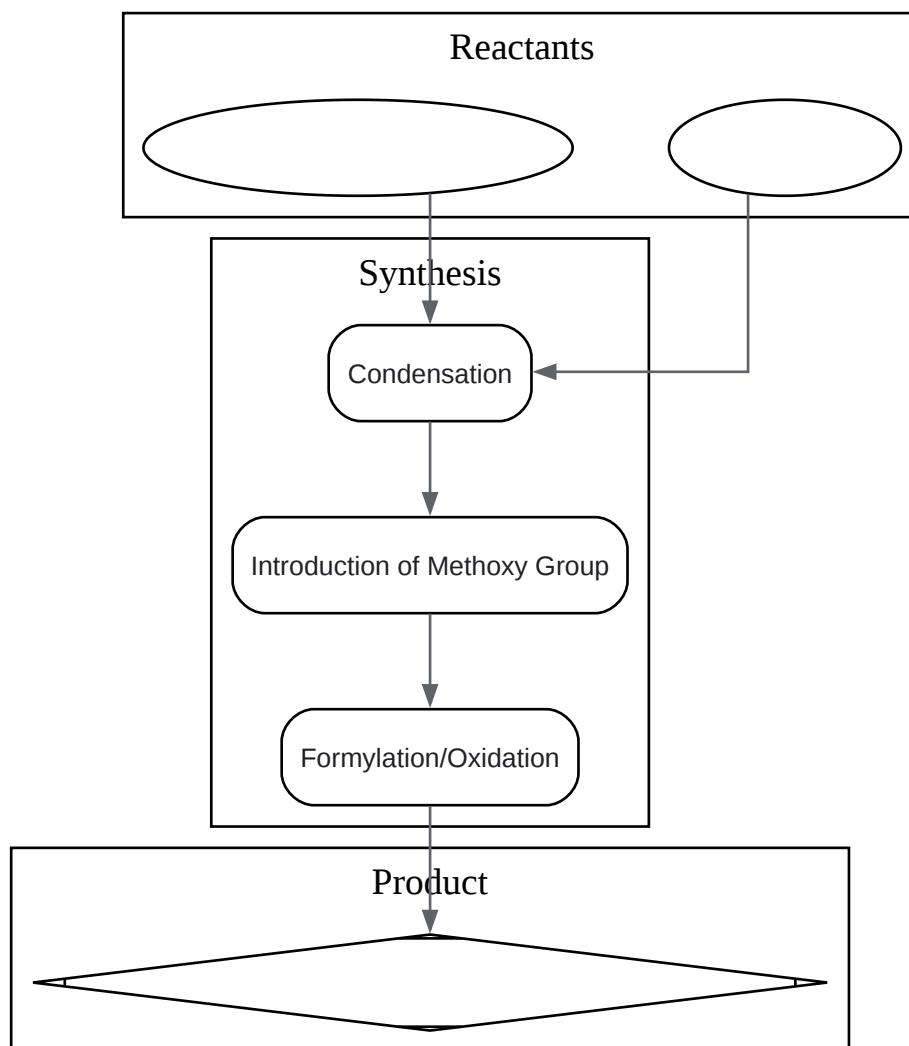
Identifiers and General Properties

Property	Value	Source
IUPAC Name	5-methoxypyrimidine-2-carbaldehyde	N/A
Synonyms	5-Methoxy-2-pyrimidinecarboxaldehyde	[3]
CAS Number	220114-83-0	[3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[3]
Molecular Weight	138.12 g/mol	[3]
Appearance	Off-white to light yellow powder (Expected)	Inferred from supplier information

Physicochemical Properties (Predicted)

Quantitative experimental data for properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature. The data presented below are based on computational predictions and analysis of similar structures.

Property	Predicted Value	Notes
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	Based on the structure's polarity.
pKa	Not available	The pyrimidine ring is weakly basic.


Chemical Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Methoxypyrimidine-2-carbaldehyde** is not available in the public domain, a plausible synthetic route can be

proposed based on general methods for the synthesis of pyrimidine-2-carbaldehydes.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of the substituted pyrimidine ring followed by the introduction or modification of the aldehyde group. One general approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **5-Methoxypyrimidine-2-carbaldehyde**.

Reactivity Profile

The chemical reactivity of **5-Methoxypyrimidine-2-carbaldehyde** is dictated by its functional groups: the pyrimidine ring, the methoxy group, and the aldehyde group.

- Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms decrease the ring's basicity compared to pyridine. Electrophilic substitution is generally difficult but, when it occurs, is favored at the 5-position, which is the most electron-rich carbon.
- Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones.
- Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring.

Spectral and Analytical Data

Detailed experimental spectra for **5-Methoxypyrimidine-2-carbaldehyde** are not widely published. The following sections provide expected spectral characteristics based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Notes
¹ H NMR	~9.9 - 10.1	Singlet	Aldehyde proton (CHO)
~8.8 - 9.0	Singlet		Pyrimidine proton (C4-H and C6-H)
~4.0 - 4.2	Singlet		Methoxy protons (OCH ₃)
¹³ C NMR	~185 - 195	-	Aldehyde carbonyl carbon (CHO)
~160 - 165	-		Pyrimidine carbon attached to methoxy group (C5)
~155 - 160	-		Pyrimidine carbons adjacent to nitrogens (C2, C4, C6)
~55 - 60	-		Methoxy carbon (OCH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration	Expected Intensity
~2950 - 3100	C-H stretch (aromatic and methyl)	Medium
~2720, ~2820	C-H stretch (aldehyde)	Medium (characteristic pair of bands)
~1700 - 1720	C=O stretch (aldehyde)	Strong
~1550 - 1600	C=N and C=C stretch (pyrimidine ring)	Medium to Strong
~1000 - 1300	C-O stretch (methoxy)	Strong

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 138. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO , 29 Da) and the methoxy group (OCH_3 , 31 Da) or a methyl radical (CH_3 , 15 Da).

Safety and Handling

Based on information from chemical suppliers, **5-Methoxypyrimidine-2-carbaldehyde** should be handled with care.

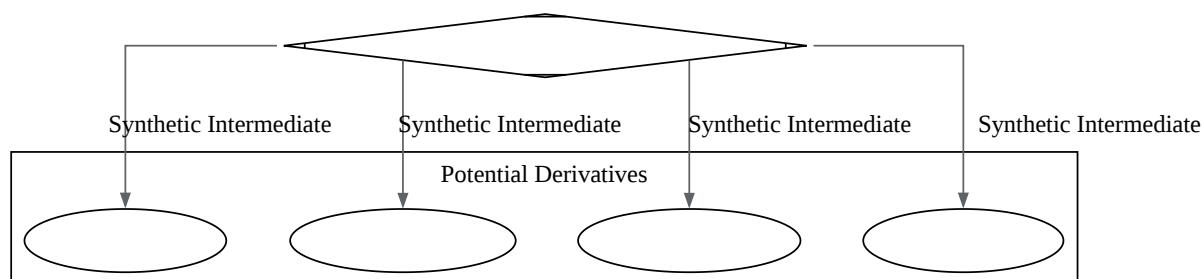
GHS Hazard Information

- Pictograms: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Biological and Pharmacological Context


There is no specific information available in the searched literature regarding the biological activity or the involvement of **5-Methoxypyrimidine-2-carbaldehyde** in any signaling pathways. However, the pyrimidine scaffold is a cornerstone in medicinal chemistry.

General Biological Relevance of Pyrimidine Derivatives

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including:

- Anticancer: Many pyrimidine analogs are used as antimetabolites in cancer chemotherapy.[4]
- Antiviral: Modified pyrimidine nucleosides are a key class of antiviral drugs.
- Antibacterial and Antifungal: The pyrimidine ring is a common feature in various antimicrobial agents.[4]
- Enzyme Inhibition: Substituted pyrimidines have been developed as inhibitors for various enzymes, including kinases and phosphodiesterases.[5]

The structure of **5-Methoxypyrimidine-2-carbaldehyde** makes it a potential intermediate for the synthesis of novel, biologically active molecules within these classes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Methoxypyrimidine-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321187#physical-and-chemical-properties-of-5-methoxypyrimidine-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com